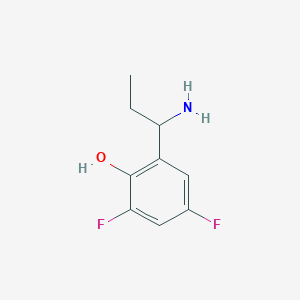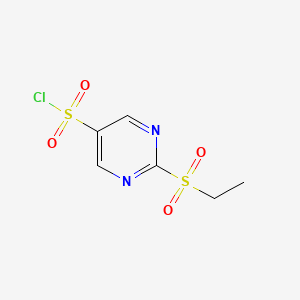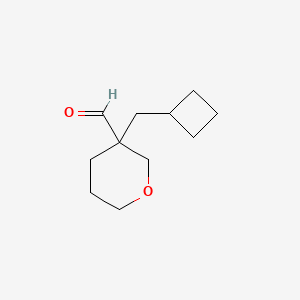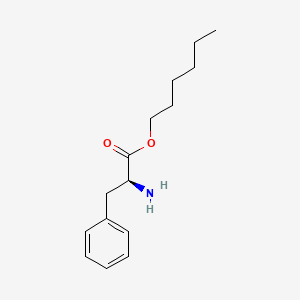
2-(1-Aminopropyl)-4,6-difluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-4,6-difluorophenol is an organic compound characterized by the presence of an aminopropyl group attached to a difluorophenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4,6-difluorophenol typically involves the reaction of 4,6-difluorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
2-(1-Aminopropyl)-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(1-Aminopropyl)-4,6-difluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(1-Aminopropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially altering their activity and leading to specific biological effects. The difluorophenol ring may also play a role in these interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-(1-Aminopropyl)-4-fluorophenol
- 2-(1-Aminopropyl)-6-fluorophenol
- 2-(1-Aminopropyl)-4,6-dichlorophenol
Uniqueness
2-(1-Aminopropyl)-4,6-difluorophenol is unique due to the presence of two fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with only one fluorine atom or other substituents.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-(1-aminopropyl)-4,6-difluorophenol |
InChI |
InChI=1S/C9H11F2NO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChIキー |
WBNLMTUYKVIYQB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C(=CC(=C1)F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)



![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)


